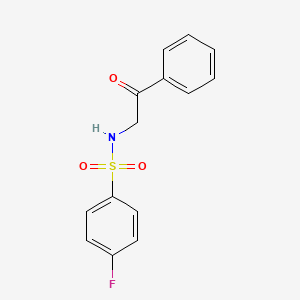![molecular formula C21H22ClNO2S B12478941 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12478941.png)
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine is a complex organic compound that features a thiophene ring, a methoxy group, and a chlorinated phenyl ring.
Preparation Methods
The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the phenyl ring. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic substitution:
Chemical Reactions Analysis
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(4-methylbenzyl)methanamine include:
Tipepidine: A thiophene-containing compound used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C21H22ClNO2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C21H22ClNO2S/c1-15-5-7-16(8-6-15)12-23-13-17-10-19(22)21(20(11-17)24-2)25-14-18-4-3-9-26-18/h3-11,23H,12-14H2,1-2H3 |
InChI Key |
PGFDEKFWBYBNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OCC3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
![4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12478874.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)
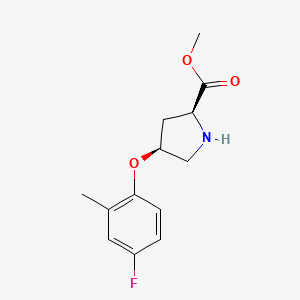
![4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B12478899.png)
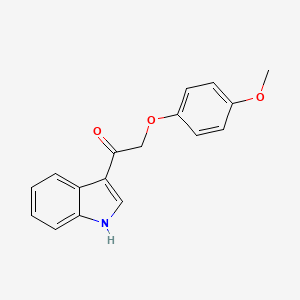
![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
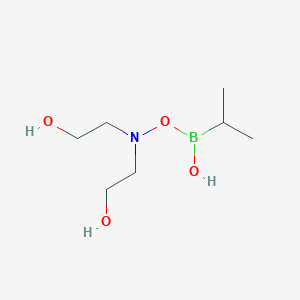
![ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)
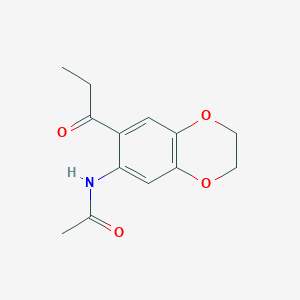
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
